molecular formula C12H14N4O B1516975 3-(piperazine-1-carbonyl)-2H-indazole CAS No. 1019113-96-2

3-(piperazine-1-carbonyl)-2H-indazole

Cat. No.: B1516975
CAS No.: 1019113-96-2
M. Wt: 230.27 g/mol
InChI Key: IKYKESQWTJEIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(piperazine-1-carbonyl)-2H-indazole” is a compound that contains an indazole and a piperazine group. Indazoles are a type of heterocyclic aromatic organic compound, while piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Piperazine itself is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Synthesis and Docking Studies

  • Compounds with the piperazine-1-yl-1H-indazole structure have been synthesized and characterized, with docking studies revealing their potential in medicinal chemistry. The synthesis process for these compounds is efficient and provides a basis for further research into their biological applications (V. Balaraju et al., 2019).

Antimicrobial and Antidepressant Activities

  • Novel derivatives of piperazine compounds have been synthesized and evaluated for their antidepressant and antimicrobial activities. This highlights the potential of piperazine derivatives in treating various conditions, including mental health disorders and infections (J. Kumar et al., 2017).

Biological Activity and SAR Studies

  • The synthesis of novel conazole analogues and their biological activities, including antimicrobial and antioxidant effects, have been explored. This research is crucial for understanding the structure-activity relationships (SAR) of these compounds (Arif Mermer et al., 2018).

Anticancer Screening

  • Piperazine-azole-fluoroquinolone hybrids have been synthesized and screened for their biological activities, including anticancer properties. These compounds demonstrate the versatility of piperazine derivatives in targeting various diseases, including cancer (Arif Mermer et al., 2019).

Carbon Dioxide Capture

  • A study on the degradation of aqueous piperazine in carbon dioxide capture processes highlights the chemical's resistance to thermal degradation and oxidation. This research is significant for environmental applications, especially in reducing greenhouse gas emissions (S. Freeman et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(piperazine-1-carbonyl)-2H-indazole”. For instance, some piperazine derivatives are known to have antimicrobial properties .

Safety and Hazards

The safety and hazards of “3-(piperazine-1-carbonyl)-2H-indazole” would depend on its exact structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “3-(piperazine-1-carbonyl)-2H-indazole” would depend on its potential applications. For instance, if it shows promising antimicrobial properties, future research could focus on optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

1H-indazol-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(16-7-5-13-6-8-16)11-9-3-1-2-4-10(9)14-15-11/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKESQWTJEIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperazine-1-carbonyl)-2H-indazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(piperazine-1-carbonyl)-2H-indazole
Reactant of Route 3
Reactant of Route 3
3-(piperazine-1-carbonyl)-2H-indazole
Reactant of Route 4
Reactant of Route 4
3-(piperazine-1-carbonyl)-2H-indazole
Reactant of Route 5
Reactant of Route 5
3-(piperazine-1-carbonyl)-2H-indazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(piperazine-1-carbonyl)-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.